molecular formula C25H28O5 B592811 Kushenol A CAS No. 99217-63-7

Kushenol A

Cat. No.: B592811
CAS No.: 99217-63-7
M. Wt: 408.5 g/mol
InChI Key: OGBMVWVBHWHRGD-MWTRTKDXSA-N
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Mechanism of Action

Target of Action

Kushenol A, a flavonoid antioxidant, primarily targets tyrosinase and alpha-glucosidase . Tyrosinase is an enzyme that plays a crucial role in the production of melanin, the pigment responsible for skin color . Alpha-glucosidase is an enzyme involved in the breakdown of carbohydrates into simple sugars .

Mode of Action

This compound acts as a non-competitive inhibitor of tyrosinase, blocking the conversion of L-tyrosine to L-DOPA . This inhibition can lead to skin whitening effects, as it reduces melanin production . Additionally, this compound exhibits inhibitory effects on alpha-glucosidase , which could potentially influence carbohydrate metabolism.

Biochemical Pathways

It’s known that this compound can upregulate the activation ofNrf2 and Akt in the PI3K-Akt signaling pathway . This pathway plays a key role in cellular processes such as cell growth, proliferation, and survival .

Result of Action

This compound has been shown to have anti-inflammatory and anti-oxidative stress activities . It can suppress the production of inflammatory mediators, including NO, PGE 2, IL-6, IL1β, MCP-1, and IFN-β in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages . Additionally, this compound can prevent DNA damage and cell death by upregulating the endogenous antioxidant defense system .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s anti-inflammatory and anti-oxidative stress effects were observed in specific cell culture conditions . .

Properties

IUPAC Name

(2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O5/c1-14(2)9-10-16(15(3)4)11-18-20(27)12-21(28)24-22(29)13-23(30-25(18)24)17-7-5-6-8-19(17)26/h5-9,12,16,23,26-28H,3,10-11,13H2,1-2,4H3/t16-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBMVWVBHWHRGD-MWTRTKDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3O)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=CC=C3O)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318374
Record name Kushenol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99217-63-7
Record name Kushenol A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99217-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kushenol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Kushenol A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7LW4HSS6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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